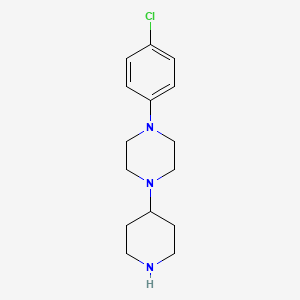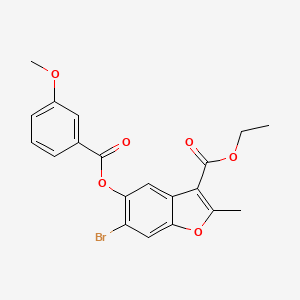
1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one is a synthetic organic compound characterized by the presence of a perfluoroethyl group attached to a benzidoxodol core. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These attributes make it a subject of interest in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one finds applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and chemical resistance.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
The synthesis of 1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzidoxodol core, followed by the introduction of the perfluoroethyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzidoxodol ring through cyclization of appropriate precursors.
Fluorination: Introduction of the perfluoroethyl group using fluorinating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The perfluoroethyl group can be substituted with other functional groups under specific conditions, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Comparación Con Compuestos Similares
1-(Perfluoroethyl)-1,2-benzidoxodol-3(1H)-one can be compared with other similar compounds, such as:
1-(Perfluorooctyl)-1,2-benzidoxodol-3(1H)-one: Similar structure but with a longer perfluoroalkyl chain, leading to different physical and chemical properties.
1-(Perfluorobutyl)-1,2-benzidoxodol-3(1H)-one: Shorter perfluoroalkyl chain, resulting in lower thermal stability compared to the perfluoroethyl derivative.
The uniqueness of 1-(1,1,2,2,2-Pentafluoroethyl)-1lambda3,2-benziodoxol-3-one lies in its balance of thermal stability, chemical resistance, and versatility in various applications.
Propiedades
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethyl)-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5IO2/c10-8(11,12)9(13,14)15-6-4-2-1-3-5(6)7(16)17-15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECFAALRJUVVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2759793.png)


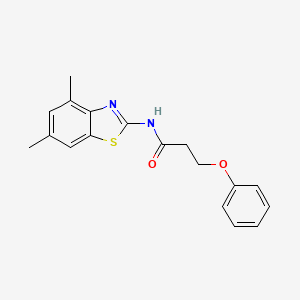
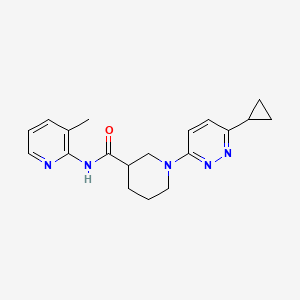

![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)
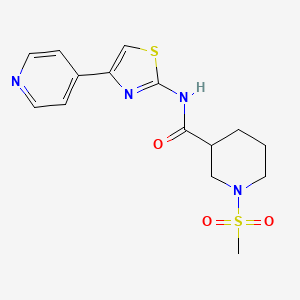
![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B2759807.png)
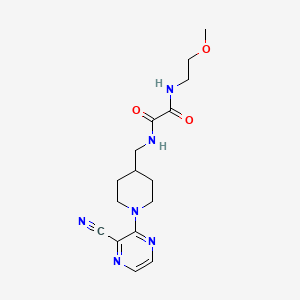
![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)
